molecular formula C15H30N2O3S B5504927 N-(1,1-diethylpropyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

N-(1,1-diethylpropyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

Cat. No. B5504927
M. Wt: 318.5 g/mol
InChI Key: NYTMHQCLHVTKML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step chemical reactions starting from basic piperidine structures, modified through reactions with sulfonyl chlorides or carboxylates to introduce specific functional groups. For instance, Khalid et al. (2014) described a synthesis route for N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides, which involves the reaction of ethyl piperidine-4-carboxylate with various sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including N-(1,1-diethylpropyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information on the compound's molecular framework and functional groups, essential for understanding their chemical behavior and biological activity.

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonation, to yield compounds with potential biological activities. The reactivity of the piperidine nitrogen and the influence of substituents on the piperidine ring are crucial for the chemical properties and biological activities of these compounds. For example, the introduction of a sulfonyl group can significantly alter the compound's enzyme inhibition potency and selectivity (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of N-(1,1-diethylpropyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of sulfonyl and carboxamide groups can affect the compound's polarity, solubility in organic solvents or water, and its thermal stability. These properties are critical for the compound's application in biological studies and potential therapeutic use.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity or basicity, and the ability to form hydrogen bonds, are determined by the functional groups present in the compound. Piperidine derivatives' chemical behavior in biological systems, such as enzyme inhibition or receptor binding, is significantly influenced by these chemical properties. For instance, the interaction with biological targets like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzymes depends on the ability of these compounds to fit into the enzyme's active site and form stable interactions (Khalid, Rehman, & Abbasi, 2014).

Scientific Research Applications

Anti-acetylcholinesterase Activity

A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives evaluated for anti-acetylcholinesterase (AChE) activity, which could be instrumental in developing antidementia agents. One of the synthesized compounds showed significant activity and was identified for advanced development as an antidementia agent (Sugimoto et al., 1990).

Antibacterial Agents

Research by Ajani et al. (2013) focused on synthesizing new N,N-diethylamide bearing sulfonamides with potent antibacterial properties. Their findings highlight the potential of these compounds as effective antibacterial agents, particularly against Escherichia coli and Staphylococcus aureus (Ajani et al., 2013).

Enzyme Inhibition for Alzheimer’s Disease

A series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and evaluated for their AChE and butyrylcholinesterase (BChE) enzyme inhibition activities, indicating their potential in treating Alzheimer’s disease (Khalid et al., 2014).

Drug Discovery and Development

Further studies explored the use of piperidine and sulfonamide derivatives in various therapeutic areas, including the development of novel drug candidates for Alzheimer’s disease and selective class III agents for cardiac electrophysiological activity. These compounds exhibit promising pharmacological properties, contributing to the broader fields of medicinal and pharmaceutical chemistry (Rehman et al., 2018); (Morgan et al., 1990).

properties

IUPAC Name

N-(3-ethylpentan-3-yl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O3S/c1-5-15(6-2,7-3)16-14(18)13-10-9-11-17(12-13)21(19,20)8-4/h13H,5-12H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTMHQCLHVTKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)NC(=O)C1CCCN(C1)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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